ALLM (Calpain Inhibitor)

Beschreibung

Calpain Protease Family: Biological Significance and Dysregulation in Pathophysiology

The calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in a multitude of cellular processes. nih.govnih.gov These enzymes are not involved in bulk protein degradation but rather in limited, specific proteolytic events that modify the function of their substrates. nih.gov This "modulator" role makes them essential for various physiological functions, including signal transduction, cytoskeletal remodeling, cell motility, and apoptosis. nih.govnih.gov The human genome contains 15 genes that encode for calpain-like proteases, with calpain-1 (μ-calpain) and calpain-2 (m-calpain) being the most extensively studied and ubiquitously expressed isoforms. nih.govfrontiersin.org Their activity is tightly regulated by intracellular calcium levels and by their endogenous inhibitor, calpastatin. nih.gov

Dysregulation of the calpain system, often characterized by overactivation, is implicated in a wide range of pathological conditions. nih.govnih.gov In the cardiovascular system, excessive calpain activity contributes to degenerative vascular disorders such as atherosclerosis and aneurysms by promoting endothelial dysfunction, inflammation, and abnormal signaling in vascular smooth muscle cells. jst.go.jpresearchgate.net In the nervous system, calpain overactivation is a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases, where it contributes to neuronal dysfunction and cell death. nih.govfrontiersin.org Furthermore, aberrant calpain activity has been linked to the progression of various cancers by influencing cell survival, proliferation, and metastasis. researchgate.nettandfonline.com The broad involvement of calpains in disease highlights the importance of understanding their regulation and the potential of calpain inhibitors as therapeutic agents.

ALLM (N-Acetyl-L-leucyl-L-leucyl-L-methional): A Historical and Contemporary Perspective as a Calpain Inhibitor

ALLM, also known as Calpain Inhibitor II, is a cell-permeable peptide aldehyde that has been instrumental in the study of calpain function. scbt.com As a synthetic inhibitor, ALLM has been widely used in research to probe the roles of calpains in various cellular and pathological processes. nih.govnih.gov Its ability to enter cells makes it a valuable tool for in vitro and in vivo studies. scbt.com

Historically, ALLM and similar peptide aldehydes like Calpain Inhibitor I (ALLN) were among the early generation of inhibitors used to investigate the consequences of calpain inhibition. nih.govnih.gov These inhibitors have been employed in studies of neuronal injury, where ALLM was reported to protect the cytoskeleton of injured neurons. nih.gov However, a significant limitation of these early inhibitors is their lack of specificity. nih.gov Research has shown that at concentrations close to those required to inhibit calpains, ALLM can also inhibit other proteases, such as the proteasome and cathepsins B and L. nih.gov This cross-reactivity necessitates careful interpretation of experimental results obtained using ALLM.

Despite the development of more specific inhibitors, ALLM continues to be utilized in contemporary research, often in conjunction with other tools to dissect the specific contributions of calpains. tandfonline.com For instance, it has been used to study the role of calpain-2 in focal adhesion disassembly and cell migration. tandfonline.com The continued use of ALLM, with an awareness of its limitations, underscores its historical and ongoing importance as a research tool in the field of calpain biology.

Scope and Objectives of ALLM Research

Research involving ALLM has primarily focused on elucidating the physiological and pathological roles of calpains. The overarching objective is to understand the consequences of calpain inhibition in various disease models, which can inform the development of more specific and potent therapeutic agents.

A significant area of ALLM research has been in the field of neurodegenerative diseases. nih.govmichaeljfox.org Studies have aimed to determine whether inhibiting calpain activity with compounds like ALLM can mitigate the neuronal damage and functional deficits observed in conditions such as traumatic brain injury and Alzheimer's disease. nih.govnih.gov The goal is to validate calpains as a therapeutic target for these devastating disorders.

Another key research focus is cancer. researchgate.nettandfonline.com Scientists have used ALLM and other calpain inhibitors to investigate the role of calpains in tumor growth, invasion, and metastasis. tandfonline.com The objective is to determine if blocking calpain activity can serve as a strategy to inhibit cancer progression.

Furthermore, research extends to cardiovascular diseases and other conditions where calpain dysregulation is implicated. jst.go.jpnih.gov The use of ALLM in these studies helps to unravel the complex signaling pathways regulated by calpains and to assess the potential of calpain inhibition as a therapeutic intervention. While ALLM itself may not be a clinical candidate due to its lack of specificity, the knowledge gained from research using this inhibitor is crucial for the design and validation of next-generation, highly specific calpain inhibitors for various human diseases.

Detailed Research Findings

| Research Area | Key Findings with ALLM and other Calpain Inhibitors | Relevant Compound(s) |

| Neurodegenerative Diseases | Calpain inhibitors have been shown to restore normal synaptic function in models of Alzheimer's disease. nih.gov Inhibition of calpain may reduce the accumulation of alpha-synuclein (B15492655) aggregates, a hallmark of Parkinson's disease. michaeljfox.org ALLM was reported to protect the cytoskeletal structure of injured neurons after traumatic brain injury. nih.gov | BDA-410, E64, ALLM, Neurodur, Gabadur |

| Cancer | Calpain inhibitors can circumvent cancer metastasis and drug resistance. researchgate.net Inhibition of calpain-2 has been shown to be beneficial for neuronal survival. tandfonline.com ALLM prevented focal adhesion disassembly and cell migration induced by Rab5 in lung carcinoma cells. tandfonline.com | ALLM |

| Cardiovascular Disease | Calpain inhibitor N-acetyl-leu-leu-norleucinal showed an ameliorating effect on cardiac tissue damage related to acute alcohol consumption. nih.gov | N-acetyl-L-leucyl-L-leucyl-L-norleucinal |

| Spinocerebellar Ataxia Type 3 (SCA3) | Calpain inhibitors like ALLN and BDA-410 have shown protective effects in models of SCA3. mdpi.com | ALLN, BDA-410, Calpeptin (B1683957) |

Eigenschaften

IUPAC Name |

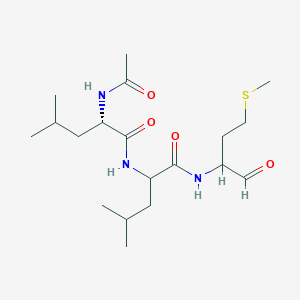

(2S)-2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLAIMXRBDUMH-CGZBRXJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136632-32-1 | |

| Record name | L-Leucinamide, N-acetyl-L-leucyl-N-(1-formyl-3-mercaptopropyl)-, (S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Biochemical Mechanisms of Allm S Calpain Inhibition

ALLM is recognized as a potent, active-site-directed inhibitor of calpain enzymes. google.comscbt.comscbt.com Its mechanism is rooted in its ability to form a stable, yet reversible, complex with the enzyme, thereby blocking its proteolytic activity. scbt.comscbt.com

Mechanism of Action: Reversible and Irreversible Binding Kinetics

The inhibitory action of ALLM is characterized by its reversible binding to calpain. scbt.com Unlike irreversible inhibitors that form permanent covalent bonds, ALLM's interaction allows for the potential dissociation from the enzyme. antibodies-online.comresearchgate.netacs.org This interaction involves the formation of a non-covalent bond within the enzyme's active site. antibodies-online.com The kinetics of this interaction are notable; for calpain-1, ALLM demonstrates a rapid initial binding phase which is followed by a sustained period of inhibition. scbt.com This suggests a multi-step process where an initial encounter complex rearranges to a more stable, inhibitory conformation.

Active Site Interactions and Conformational Changes

ALLM functions by directly engaging with the active site of the calpain enzyme. scbt.com The active site of calpains contains a catalytic triad (B1167595) of cysteine, histidine, and asparagine residues, which is essential for their proteolytic function. bac-lac.gc.ca By binding within this catalytic cleft, ALLM effectively obstructs the access of natural substrates to the catalytic machinery. scbt.com This binding event is not passive; it induces a significant conformational change in the enzyme's structure. scbt.com This induced fit alters the enzyme's three-dimensional shape, which is critical for substrate recognition and the catalytic process, thus disrupting its function. scbt.comscbt.com

Competitive and Non-Competitive Inhibition Modalities

There are differing reports on the precise modality of ALLM's inhibition, which may depend on the specific calpain isoform. For calpain-2, ALLM has been described as exhibiting a distinct non-competitive kinetic behavior. scbt.com In this model, the inhibitor binds to a site on the enzyme that is not the substrate binding site, altering the enzyme's conformation and thereby reducing its catalytic efficiency without preventing substrate binding. scbt.com Conversely, the structurally similar peptide aldehyde inhibitor, ALLN (Calpain Inhibitor I), is described as a strong, competitive inhibitor of both calpain I and calpain II. sigmaaldrich.com Competitive inhibitors directly compete with the substrate for binding to the active site. This suggests that the nature of the C-terminal residue (methional in ALLM vs. norleucinal in ALLN) may influence the precise inhibitory mechanism.

Isoform Specificity and Cross-Reactivity

While ALLM is a potent inhibitor of the major calpain isoforms, its specificity is a critical aspect of its biochemical profile. Many calpain inhibitors that target the highly conserved active site exhibit a lack of specificity, inhibiting not only different calpain isoforms but also other families of cysteine proteases. rsc.orgresearchgate.net

Calpain-1 (μ-Calpain) Inhibition Kinetics

ALLM is a potent inhibitor of Calpain-1 (μ-calpain), the isoform that is activated by micromolar concentrations of calcium. scbt.comresearchgate.net It forms a stable complex with the enzyme, leading to a prolonged inhibitory effect after a fast initial binding phase. scbt.com The structurally related inhibitor ALLN (Calpain Inhibitor I) shows a high affinity for calpain I, with reported inhibition constant (Kᵢ) values between 0.12 µM and 0.23 µM. sigmaaldrich.com

Calpain-2 (m-Calpain) Inhibition Kinetics

ALLM is also a potent inhibitor of Calpain-2 (m-calpain), which requires millimolar calcium concentrations for activation. scbt.comresearchgate.net Studies have utilized ALLM at concentrations between 50 and 100 μM to probe its effects on calpain-2 mediated processes. nih.gov Unlike some other calpain inhibitors such as ALLN, ALLM has not been reported to inhibit the proteasome, suggesting a degree of selectivity. nih.gov One study noted that ALLM appears to be more specific for m-calpain compared to μ-calpain. psu.edu

Table 1: Comparative Inhibition Constants (Kᵢ) for Calpain Inhibitors

| Inhibitor | Calpain-1 (μ-Calpain) Kᵢ | Calpain-2 (m-Calpain) Kᵢ | Source |

|---|---|---|---|

| ALLN (Calpain Inhibitor I) | 190 pM | 220 pM | medchemexpress.com |

| Calpain-2-IN-1 | 181 nM | 7.8 nM | medchemexpress.com |

This table presents data for related calpain inhibitors to illustrate typical kinetic values, as specific Kᵢ values for ALLM are not consistently reported in the surveyed literature.

Inhibition of Other Cysteine Proteases (e.g., Cathepsin B, Cathepsin L)

A significant aspect of ALLM's biochemical profile is its cross-reactivity with other cysteine proteases, particularly lysosomal cathepsins. Peptide aldehyde inhibitors designed to target the active site of calpains often show inhibitory activity against cathepsins B and L due to structural similarities in their catalytic sites. rsc.orgresearchgate.net

For instance, the related compound Z-LLL-al (benzyloxycarbonyl-leucyl-leucyl-leucinal) is a strong inhibitor of both cathepsin B and cathepsin L. tandfonline.com More directly, the highly similar compound ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal) is a potent inhibitor of these cathepsins. sigmaaldrich.commedchemexpress.com This strongly implies that ALLM also inhibits cathepsin B and L. Studies using the calpain inhibitor MDL28170, which is known to cross-react with cathepsins, have shown effects that could be attributed to the inhibition of either class of protease, highlighting the challenge of specificity. nih.gov

Table 2: Cross-Reactivity of a Structurally Related Inhibitor (ALLN)

| Inhibitor | Target Protease | Inhibition Constant (Kᵢ) | Source |

|---|---|---|---|

| ALLN (MG-101) | Cathepsin B | 150 pM | medchemexpress.com |

| Cathepsin L | 500 pM |

This table shows the potent inhibition of cathepsins by ALLN, a close structural analog of ALLM, indicating a high likelihood of similar cross-reactivity for ALLM.

Table 3: Compound Names Mentioned in this Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| ALLM | N-Acetyl-L-leucyl-L-leucyl-L-methional |

| ALLN | N-Acetyl-L-leucyl-L-leucyl-L-norleucinal |

| Z-LLL-al | Benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal |

| MDL28170 | Calpain Inhibitor III |

Impact on Calpain Autoproteolysis and Activation Dynamics

The activation of calpains is a tightly regulated, multi-step process initiated by an increase in intracellular calcium concentrations. frontiersin.org Under resting conditions, calpains exist as inactive proenzymes. frontiersin.org Upon binding of calcium ions, the enzyme undergoes a series of conformational changes that lead to the activation of its cysteine protease catalytic site. frontiersin.orgportlandpress.com A crucial event in the activation cascade for many calpains is autoproteolysis, where the enzyme cleaves itself, typically at the N-terminus of its large and sometimes small subunits. usda.govahajournals.orgpnas.org This autolytic modification can lower the calcium concentration required for activity and is a key feature of the enzyme's activation dynamics. portlandpress.comusda.gov

ALLM (N-Acetyl-L-leucyl-L-leucyl-L-methional), as a potent, reversible peptide aldehyde inhibitor, directly interferes with the catalytic machinery of calpain. scbt.comscbt.comebi.ac.uk By forming a stable, yet reversible, complex with the enzyme's active site, ALLM effectively blocks its proteolytic function. scbt.comscbt.com This direct inhibition of catalytic activity has a profound impact on the autoproteolytic activation of calpain. Since autoproteolysis is a self-catalytic event, an inhibitor that blocks the active site will consequently prevent the enzyme from cleaving itself. Research has demonstrated that ALLM inhibits the activation of calpain in various cellular contexts. medchemexpress.comnih.gov For instance, in models of spinal cord injury, ALLM was shown to inhibit the activation of calpain. medchemexpress.com Similarly, it significantly blocked calpain activation induced by toxins in hepatocytes. nih.gov

The table below summarizes the findings from a study investigating the effects of ALLM on the dynamics of platelet-mediated clot contraction, highlighting the inhibitor's ability to delay the process.

Table 1: Effect of ALLM on the Duration of Clot Contraction Phases

| Phase of Clot Contraction | Average Increase in Duration with ALLM (%) | Reference |

|---|---|---|

| Phase 1 (Initiation) | 43% | researchgate.net |

| Phase 2 (Contraction) | 19% | researchgate.net |

By preventing autoproteolysis and blocking catalytic function, ALLM serves as a critical tool for studying the roles of calpain activation in various physiological and pathological events. Its ability to arrest the activation process allows researchers to dissect the downstream consequences of calpain signaling. scbt.comscbt.com

Research Methodologies and Experimental Models Utilizing Allm

In Vitro Experimental Approaches

In vitro studies are fundamental to understanding the specific molecular mechanisms through which ALLM exerts its effects. These approaches allow for the controlled investigation of the compound's interaction with its target enzymes and its subsequent impact on cellular pathways.

Enzyme activity assays are crucial for characterizing the inhibitory profile of ALLM against its target proteases. These assays provide quantitative data on the inhibitor's potency and selectivity.

Fluorometric assays are commonly employed to measure the activity of calpains and cathepsins. These assays utilize synthetic substrates that, upon cleavage by the enzyme, release a fluorescent molecule. The resulting increase in fluorescence is proportional to the enzyme's activity. By measuring the reduction in fluorescence in the presence of ALLM, researchers can determine its inhibitory effect. For instance, a fluorogenic assay using a dipeptide substrate can be used to determine the kinetics of calpain inhibition, fitting the data to a model of tight-binding inhibition nih.gov. Such assays are sensitive enough to detect calpain activity at concentrations as low as 63-1000 ng/ml apexbt.com. The principle of these assays often involves a FRET (Förster Resonance Energy Transfer) peptide substrate, which has a high affinity for the enzyme, allowing for the accurate measurement of the initial reaction velocity nih.gov.

Kinetic analyses provide detailed information about the mechanism of inhibition, including the determination of the inhibitor constant (Ki). The Ki value is a measure of the inhibitor's binding affinity to the enzyme. ALLM has been shown to be a cell-permeable inhibitor of calpain I and calpain II, with Ki values of 120 nM and 230 nM, respectively. It is also a potent inhibitor of cathepsin L and cathepsin B, with Ki values of 0.6 nM and 100 nM, respectively apexbt.com.

Table 1: Inhibitory Constants (Ki) of ALLM against Various Proteases

| Protease | Ki Value |

|---|---|

| Calpain I | 120 nM |

| Calpain II | 230 nM |

| Cathepsin B | 100 nM |

This table summarizes the reported Ki values of ALLM for its primary target proteases, demonstrating its potency and differential selectivity.

Cell culture models are indispensable for studying the cellular effects of ALLM in a controlled environment. Different cell types are used depending on the research question.

Neuronal Cells: Primary neuronal cultures and neuronal cell lines are used to investigate the role of calpains in neurodegenerative processes and traumatic brain injury. For example, in models of traumatic brain injury, calpain inhibitors have been shown to rescue neuronal cultures from apoptosis nih.gov. Studies using neuronal cultures have demonstrated that calpain inhibitors can reduce cell apoptosis, suppress the proteolysis of cytoskeletal proteins like actin and spectrin (B1175318), and inhibit DNA fragmentation nih.gov. The viability and health of neuronal cells in culture can be assessed using various methods, including real-time, automated multiplexed measurements of neurite dynamics and cell viability news-medical.netthermofisher.com.

Cancer Cells: Various cancer cell lines, such as those from acute lymphoblastic leukemia and non-Hodgkin's lymphoma, are used to study the role of calpains in cancer cell survival and apoptosis. ALLM has been shown to induce apoptosis in these cancer cell lines at concentrations of 50 or 100 μM apexbt.com. Apoptosis can be quantified using techniques like flow cytometry with Annexin V and propidium (B1200493) iodide staining to differentiate between healthy, apoptotic, and necrotic cells nih.govsigmaaldrich.comresearchgate.netbio-rad-antibodies.com. In breast cancer cell lines like MCF-7, ALLM treatment has been observed to restore the cortical localization of spectrin, a cytoskeletal protein, in a time-dependent manner, which is associated with a decrease in extracellular vesicle-derived pits researchgate.net.

Epithelial Cells: Epithelial cell cultures are used to study the role of calpains in maintaining the integrity of epithelial barriers. The function of the epithelial barrier is crucial in various tissues, and its disruption is implicated in inflammatory diseases mdpi.comnih.gov. The integrity of the epithelial barrier can be evaluated by measuring the expression levels of tight junction proteins nih.gov.

Table 2: Effects of ALLM in Different Cell Culture Models

| Cell Type | Model | Observed Effect of ALLM |

|---|---|---|

| Neuronal Cells | Traumatic Brain Injury Model | Reduction in apoptosis and spectrin proteolysis nih.gov |

| Cancer Cells (Leukemia) | Apoptosis Induction | Induction of apoptosis at 50-100 µM apexbt.com |

This table provides examples of the application of ALLM in various cell culture models and the key findings from these studies.

Western blotting is a widely used technique to detect and quantify specific proteins in a cell or tissue extract. In the context of ALLM research, it is instrumental in analyzing the cleavage of calpain substrates. By separating proteins by size, transferring them to a solid support membrane, and then probing with specific antibodies, researchers can visualize both the full-length substrate and its cleavage products wikipedia.orgnih.gov.

The intensity of the protein bands on the Western blot can be quantified using densitometry, allowing for a semi-quantitative analysis of the extent of substrate cleavage abcam.comthermofisher.com. For example, the cleavage of α-spectrin is a well-established marker of calpain activation. Western blot analysis can be used to measure the ratio of the α-spectrin breakdown product to the full-length protein, providing a quantitative measure of calpain activity in cells or tissues researchgate.netnih.gov. Treatment with ALLM would be expected to reduce the amount of the cleavage product. Studies have shown that in cisplatin-induced apoptosis, the cleavage of the pro-apoptotic protein Bid is mediated by calpain, and this cleavage can be abolished by co-treatment with a calpain inhibitor, as quantified by laser densitometry of Western blots nih.gov.

Table 3: Example of Quantified Western Blot Data for Substrate Cleavage

| Treatment | Substrate | Cleavage Product Level (relative to control) |

|---|---|---|

| Cisplatin | Bid | 5-fold increase |

This table illustrates how Western blot data can be quantified to show the effect of a calpain inhibitor on substrate cleavage. Data is hypothetical but based on findings from referenced studies nih.gov.

Immunocytochemistry (ICC) and immunofluorescence (IF) are powerful techniques used to visualize the subcellular localization of proteins within cells nih.gov. These methods utilize antibodies that specifically bind to the protein of interest. In ICC, the antibody is typically linked to an enzyme that produces a colored precipitate, while in IF, the antibody is conjugated to a fluorophore that emits light when excited by a specific wavelength wikipedia.org.

In research involving ALLM, these techniques can be used to observe changes in the localization of calpains or their substrates following treatment with the inhibitor. For instance, in untreated MCF-7 breast cancer cells, there is diminished cortical spectrin, which correlates with an increase in extracellular vesicle-derived pits. Treatment with ALLM leads to a time-dependent restoration of cortical spectrin, which can be visualized by confocal microscopy researchgate.net. Quantitative immunofluorescence can also be employed to measure the intensity of the fluorescent signal, providing a quantitative assessment of changes in protein localization or expression nih.gov.

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes. It involves converting messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified and quantified in real-time. This method allows for the determination of relative changes in gene expression between different experimental conditions.

In studies involving ALLM, RT-qPCR can be used to investigate whether the inhibition of calpain activity leads to changes in the transcription of genes involved in processes such as inflammation, apoptosis, or cell cycle regulation. The results are typically expressed as a fold change in gene expression in the treated group compared to a control group, after normalization to one or more stable housekeeping genes. For example, studies have analyzed the relative expression of pro-inflammatory cytokine genes and reported the results as fold changes calculated using the 2-ΔΔCT method mdpi.com.

In Vivo Animal Models

In vivo animal models are essential for understanding the systemic effects of ALLM and its therapeutic potential in complex physiological and pathological conditions that cannot be fully replicated in vitro.

Rodent models are frequently used to study traumatic brain injury (TBI). In these models, a mechanical injury is induced to the brain, leading to a cascade of events that includes calpain activation and subsequent neuronal damage. The administration of calpain inhibitors, including those similar in function to ALLM, has been shown to be neuroprotective in these models. For example, in a mouse model of TBI, a selective calpain-2 inhibitor was found to reduce lesion volume when administered daily for a week after the injury researchgate.netnih.gov. Another study in a rat model of impact acceleration brain injury demonstrated that pre-injury administration of a calpain inhibitor significantly reduced traumatic axonal injury mdpi.com. The efficacy of treatment in these models can be assessed by measuring various outcomes, including lesion volume, reduction in the number of apoptotic cells, and improvements in motor and cognitive function nih.govnih.gov.

Animal models of ischemia-reperfusion (I/R) injury are also widely used to investigate the protective effects of calpain inhibitors. I/R injury occurs when blood supply is restored to a tissue after a period of ischemia, leading to inflammation and oxidative damage. In models of myocardial I/R injury, calpain inhibitors have been shown to significantly reduce the infarct size nih.gov. For instance, in isolated perfused rabbit hearts subjected to ischemia and reperfusion, a calpain inhibitor reduced the infarcted area by as much as 61.8% nih.gov. Similarly, in a pig model of myocardial I/R, a calpain inhibitor reduced the infarct size by 35% nih.gov.

Table 4: Summary of ALLM (or similar calpain inhibitors) Effects in In Vivo Animal Models

| Animal Model | Condition | Treatment | Outcome |

|---|---|---|---|

| Mouse | Traumatic Brain Injury | Daily calpain-2 inhibitor for 7 days | Significant reduction in lesion volume researchgate.netnih.gov |

| Rat | Traumatic Brain Injury | Pre-injury calpain inhibitor | Significant reduction in traumatic axonal injury mdpi.com |

| Rabbit (isolated heart) | Myocardial Ischemia-Reperfusion | Calpain inhibitor | 61.8% reduction in infarct size nih.gov |

This table summarizes key findings from in vivo studies using calpain inhibitors in models of TBI and ischemia-reperfusion injury, highlighting the protective effects observed.

Murine Models of Neurodegeneration (e.g., Transgenic Alzheimer's Disease Models)

Transgenic mouse models that recapitulate aspects of human neurodegenerative diseases, such as Alzheimer's disease (AD), are invaluable for preclinical research. nih.govnih.gov These models often overexpress mutant human genes like amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the development of hallmark pathologies such as amyloid-beta (Aβ) plaques. nih.govnih.govfrontiersin.orgmdpi.commdpi.com Calpain overactivation is a noted feature in AD, contributing to the degradation of key neuronal proteins and synaptic dysfunction. nih.gov

In studies utilizing these models, calpain inhibitors have demonstrated therapeutic potential. For instance, in double transgenic mice expressing mutant human APP and PS1, the administration of calpain inhibitors was found to block the cleavage of the protein spectrin, a key substrate of calpain, indicating successful target engagement within the brain. nih.gov Research in such models has shown that inhibiting calpain can improve memory and synaptic transmission. nih.gov While specific studies focusing exclusively on ALLM in these exact models are not detailed in the provided results, the broader class of calpain inhibitors, which includes ALLM, has been shown to be effective. For example, the calpain inhibitor MDL-28170 significantly attenuated the loss of nigral dopamine (B1211576) neurons in an MPTP mouse model of Parkinson's disease. nih.gov These findings underscore the potential of calpain inhibitors like ALLM to mitigate neurodegenerative processes.

Table 1: Effects of Calpain Inhibitors in Murine Neurodegeneration Models

| Model | Inhibitor | Key Findings |

|---|---|---|

| APP/PS1 Transgenic Mouse (AD) | E64, BDA-410 | Inhibited spectrin cleavage; improved memory and synaptic transmission. nih.gov |

| MPTP Mouse Model (Parkinson's) | MDL-28170 | Attenuated loss of nigral dopamine neurons. nih.gov |

Zebrafish Models of Neurological Disorders

Zebrafish (Danio rerio) have emerged as a powerful model organism for studying neurological disorders due to their rapid development, genetic tractability, and optical transparency. nih.govjneurosci.org Transgenic zebrafish models have been successfully established for conditions like Machado-Joseph disease (MJD), also known as spinocerebellar ataxia type 3, by expressing the disease-causing mutant human ataxin-3 protein. nih.govnih.gov These models exhibit key pathological features, including the formation of ataxin-3 cleavage fragments and motor impairments, such as reduced swimming distance. nih.gov

The application of calpain inhibitors in these MJD zebrafish models has yielded promising results. Treatment with the calpain inhibitor calpeptin (B1683957) was shown to decrease the levels of ataxin-3 cleavage fragments and, interestingly, also led to the clearance of the full-length human ataxin-3 protein. nih.govmdpi.com This effect was linked to the induction of autophagy, a cellular quality control pathway. nih.govmdpi.com Consequently, the motor phenotype of the MJD zebrafish was prevented. nih.gov These findings highlight the dual therapeutic potential of calpain inhibition: directly preventing pathological protein cleavage and promoting the clearance of toxic proteins through autophagy. nih.govnih.gov

Rodent Models of Spinal Cord Injury and Ischemia/Reperfusion

Rodent models are fundamental in studying the complex secondary injury cascades that follow traumatic spinal cord injury (SCI) and ischemia/reperfusion (I/R) injury. nih.govoup.com These models, which include contusion, compression, and transection injuries in rats and mice, effectively mimic many aspects of the human condition, allowing for the investigation of therapeutic interventions. nih.govoup.comscientificarchives.commdpi.com Similarly, rodent models of I/R injury, often induced by temporarily clamping renal or other blood vessels, are well-established for studying the pathophysiology of this type of tissue damage. plos.orgmdpi.comiiarjournals.orgnih.govnih.gov

Calpain activation is a well-documented component of the secondary injury cascade in both SCI and I/R injury, contributing to cytoskeletal protein degradation and neuronal death. nih.gov The use of calpain inhibitors like ALLM has been investigated for its neuroprotective effects. In models of clot contraction, which is relevant to ischemic events, ALLM was found to delay the initiation and progression of platelet-mediated contraction. researchgate.net This suggests a role for calpain inhibitors in modulating processes that can exacerbate ischemic damage.

Canine Models of Spinal Cord Injury

Larger animal models, such as canines, offer a valuable platform for translational research in spinal cord injury due to anatomical and physiological similarities to humans. mdpi.comnih.govnih.gov Experimental SCI can be induced in dogs, for example, through an epidural balloon compression technique, allowing for the evaluation of therapeutic agents in a more clinically relevant setting. nih.govnih.gov

In a canine model of SCI, the therapeutic potential of a selective calpain inhibitor, PD150606, was evaluated. nih.gov The study found that the combined administration of the calpain inhibitor with methylprednisolone (B1676475) sodium succinate (B1194679) (MPSS) resulted in significantly lower neuronal loss and microglial cell infiltration compared to control or single-treatment groups. nih.govnih.gov Furthermore, this combination therapy led to a significant improvement in locomotor scores. Mechanistically, the treatment effectively inhibited the calpain-induced cleavage of p35, which in turn limited the activation of cyclin-dependent kinase 5 (Cdk5) and subsequent tau protein phosphorylation, a key event in neurodegeneration. nih.govnih.gov These results strongly suggest that early intervention with a calpain inhibitor can prevent downstream neurodegenerative consequences of acute SCI. nih.gov

Table 2: Outcomes of Calpain Inhibition in a Canine Spinal Cord Injury Model

| Treatment Group | Neuronal Loss | Microglial Infiltration | Locomotor Score Improvement |

|---|---|---|---|

| Control | High | High | Minimal |

| MPSS alone | Moderate | Moderate | Moderate |

| PD150606 alone | Moderate | Moderate | Moderate |

Advanced Techniques for Mechanistic Elucidation

Understanding the precise mechanisms by which ALLM and other calpain inhibitors exert their effects requires sophisticated molecular and structural techniques.

Protein Interaction and Binding Assays

The interaction between calpains and their inhibitors is a key area of investigation. Assays designed to measure protein-protein and protein-small molecule interactions are crucial for characterizing the potency and specificity of inhibitors like ALLM. drugdiscoverychemistry.com For instance, the natural endogenous inhibitor of calpain, calpastatin, serves as a model for designing synthetic inhibitors. nih.govnih.gov Calpastatin is an intrinsically unstructured polypeptide that adopts a structured conformation upon binding to calpain. nih.gov

Researchers have developed fluorescence-based activity assays to evaluate the ability of compounds to bind to and inhibit calpains. nih.gov These assays often use a donor-quencher strategy with a peptide substrate to measure the enzyme's proteolytic activity in the presence of varying concentrations of an inhibitor. nih.gov Such methods allow for the determination of key kinetic parameters, like the inhibition constant (Ki), which for ALLM has been reported as 120 nM for calpain I and 230 nM for calpain II. sigmaaldrich.comsigmaaldrich.com

Structural Biology Approaches (e.g., Crystallography, Cryo-EM for Calpain-Inhibitor Complexes)

Structural biology techniques, particularly X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM), provide atomic-level insights into the architecture of calpains and how they interact with inhibitors. The crystal structure of m-calpain has been solved, revealing the basis for its calcium-dependent activity. nih.govembopress.orgpdbj.org These structures show that in the absence of calcium, the catalytic triad (B1167595) of the protease domain is not correctly assembled, rendering the enzyme inactive. embopress.orgpdbj.org

Calcium binding induces conformational changes that bring the catalytic residues into the correct orientation for proteolytic activity. embopress.orgpdbj.orgnih.gov Understanding this activation mechanism is critical for designing effective inhibitors. While a specific crystal structure of a calpain-ALLM complex is not detailed in the provided search results, the existing structures of calpain provide a robust framework for computational docking studies to predict the binding mode of ALLM and other inhibitors. nih.govsemanticscholar.orgresearchgate.net These structural insights are essential for the rational design of next-generation calpain inhibitors with improved potency and selectivity.

Proteomic Approaches for Substrate Identification

The identification of endogenous substrates is crucial for understanding the biological functions of calpains. Proteomic methodologies have become indispensable tools for the large-scale, unbiased discovery of calpain substrates. These approaches often rely on comparing the proteomes of cells with active calpain to those where calpain activity is inhibited or absent. The calpain inhibitor ALLM, a cell-permeable peptide aldehyde, is a key reagent in these experimental workflows, allowing for the controlled inhibition of calpain activity. By preventing the cleavage of substrates, ALLM helps to pinpoint the specific proteins targeted by calpains.

Two prominent proteomic strategies employed for calpain substrate identification are gel-based proteomics and mass spectrometry-based N-terminomics.

Gel-Based Proteomics

A powerful method for identifying putative calpain substrates involves the use of two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry. nih.govnih.gov This technique separates proteins from cell lysates based on their isoelectric point (pI) and molecular weight. nih.gov

The general workflow is as follows:

Cellular lysates are separated by isoelectric focusing.

The resulting protein strips are then incubated with or without recombinant calpain.

In parallel experiments, a calpain inhibitor such as ALLM can be added to the lysates before the addition of active calpain to serve as a negative control, ensuring that the observed protein cleavage is indeed calpain-dependent.

The proteins are then separated by molecular weight using SDS-PAGE.

By comparing the 2-DE maps of calpain-treated and untreated samples, researchers can identify protein spots that have disappeared or decreased in intensity, alongside new spots that have appeared, representing cleavage products. nih.gov

These altered protein spots are excised from the gel, digested (typically with trypsin), and analyzed by mass spectrometry to determine the identity of the proteins. nih.gov

Using this methodology, several novel calpain substrates have been identified in dopaminergic neuronal cells. nih.govnih.gov The cleavage of these identified substrates was blocked by the presence of a calpain inhibitor, confirming the role of calpain in their processing. nih.govnih.gov

N-Terminomics

N-terminomics is a specialized subfield of proteomics that focuses on the specific identification of the N-terminal peptides of proteins. This approach is particularly well-suited for studying proteases like calpains, which generate new N-termini through limited proteolysis of their substrates. One such N-terminomic technique is Terminal Amine Isotopic Labeling of Substrates (TAILS). mdpi.com

The TAILS methodology allows for the quantitative comparison of N-terminal peptides between different cell populations. For instance, researchers can compare wild-type cells with cells where a specific calpain has been knocked out. mdpi.com Alternatively, cells can be treated with a calpain activator in the presence or absence of a calpain inhibitor like ALLM. The TAILS workflow enriches for N-terminal peptides, which are then identified and quantified by mass spectrometry. A decrease in a specific internal peptide in the calpain-active sample compared to the calpain-inhibited sample indicates a site of proteolytic cleavage.

This powerful, unbiased approach has been successfully used to identify the substrate repertoire of specific calpain isoforms, such as Calpain-5, by comparing parental and CAPN5-deficient neuroblastoma cells. mdpi.com This led to the identification of numerous candidate substrates involved in synaptic function and neurodegeneration. mdpi.com

The following table summarizes some of the putative calpain substrates that have been identified using these advanced proteomic techniques in various studies.

| Identified Substrate | Proteomic Method | Cell Type/Model | Research Focus |

| Arsenical pump-driving ATPase | 2-DE based proteomics | Dopaminergic neuronal cells | Neurodegeneration nih.govnih.gov |

| Optineurin | 2-DE based proteomics | Dopaminergic neuronal cells | Neurodegeneration nih.govnih.gov |

| Peripherin | 2-DE based proteomics | Dopaminergic neuronal cells | Neurodegeneration nih.govnih.gov |

| DLGAP4 | N-terminomics (TAILS) | SH-SY5Y neuroblastoma cells | Calpain-5 substrates mdpi.com |

| IQSEC1 | N-terminomics (TAILS) | SH-SY5Y neuroblastoma cells | Calpain-5 substrates mdpi.com |

| MPDZ | N-terminomics (TAILS) | SH-SY5Y neuroblastoma cells | Calpain-5 substrates mdpi.com |

| EWS | N-terminomics (TAILS) | SH-SY5Y neuroblastoma cells | Calpain-5 substrates mdpi.com |

| hnRNPU | N-terminomics (TAILS) | SH-SY5Y neuroblastoma cells | Calpain-5 substrates mdpi.com |

| TFG | N-terminomics (TAILS) | SH-SY5Y neuroblastoma cells | Calpain-5 substrates mdpi.com |

| UGP2 | N-terminomics (TAILS) | SH-SY5Y neuroblastoma cells | Calpain-5 substrates mdpi.com |

| MCM3 | N-terminomics (TAILS) | SH-SY5Y neuroblastoma cells | Calpain-5 substrates mdpi.com |

| LMTK1 | N-terminomics (TAILS) | SH-SY5Y neuroblastoma cells | Calpain-5 substrates mdpi.com |

Challenges, Limitations, and Future Directions in Allm Research

Issues of Specificity and Off-Target Effects (e.g., Cathepsin Inhibition)

A major limitation of many first-generation calpain inhibitors, including the peptide aldehyde ALLM, is their lack of specificity. nih.gov These inhibitors often target the active site of cysteine proteases, a feature shared by multiple enzyme families. Consequently, ALLM not only inhibits calpain-1 and calpain-2 but also demonstrates potent inhibition of other proteases, particularly lysosomal cathepsins.

This cross-reactivity is a significant concern because cathepsins play crucial roles in various physiological processes. Off-target inhibition can lead to unintended biological consequences and potential toxicities, complicating the therapeutic application of such compounds. nih.gov For instance, some less selective calpain inhibitors are known to have off-target effects on cathepsins B and L. researchgate.net The inhibitory constants (Ki) of ALLM highlight this issue, showing potent activity against both calpains and cathepsins.

Table 1: Inhibitory Activity of ALLM Against Various Cysteine Proteases. Data sourced from Sigma-Aldrich.

Future research must focus on developing inhibitors with higher selectivity for calpains over other proteases to minimize the risk of adverse effects.

Development of Isoform-Specific Calpain Inhibitors

Beyond selectivity against other protease families, achieving specificity among the 15 different calpain isoforms is another critical challenge. nih.gov The two most-studied isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), have distinct and sometimes opposing roles in cellular function. mdpi.com While calpain-1 is often associated with neuroprotective functions, overactivation of calpain-2 is linked to neurodegeneration and cell death. nih.govmdpi.com Therefore, non-selective inhibition of both could negate therapeutic benefits.

The challenge is to inhibit the pathological actions of one isoform while preserving the essential physiological functions of others. nih.gov This has spurred research into novel inhibitor designs that move beyond the active site common to many isoforms. Strategies include:

Allosteric Inhibitors: These compounds bind to sites on the calpain molecule outside of the catalytic domain, offering a potential mechanism for greater isoform specificity. researchgate.net

Targeting Unique Domains: Researchers are exploring inhibitors that interact with domains that differ between calpain isoforms, which could provide a higher degree of selectivity.

While truly isoform-specific inhibitors are not yet widely available, progress in this area is essential for advancing calpain-targeted therapies. nih.gov

Pharmacological Optimization and Delivery Strategies for ALLM

ALLM's structure as a peptide aldehyde presents inherent pharmacological challenges. Such molecules can be susceptible to metabolic instability and may have poor oral bioavailability and cell permeability. nih.gov Furthermore, for treating neurological disorders, a key hurdle is crossing the blood-brain barrier (BBB), which protects the central nervous system from circulating substances. frontiersin.orgbohrium.com

Systemic administration of a calpain inhibitor has been shown to reduce BBB permeability changes after experimental subarachnoid hemorrhage, suggesting that reaching the target is possible and effective. nih.gov However, significant optimization is often required. Future strategies to improve the drug-like properties of ALLM or similar compounds could include:

Structural Modifications: Altering the peptide backbone or capping the terminal ends can enhance stability and permeability. creative-peptides.comresearchgate.net

Prodrugs: Converting the inhibitor into a prodrug can improve bioavailability and reduce off-target effects. nih.gov

Advanced Delivery Systems: Encapsulating the inhibitor in nanocarriers, such as liposomes or polymer nanoparticles, can protect it from degradation, improve its pharmacokinetic profile, and facilitate transport across the BBB. frontiersin.orgtulane.edu

These pharmacological optimizations are crucial for transforming promising laboratory compounds into viable therapeutic agents.

Elucidation of Novel Calpain Substrates and Regulatory Networks

Calpains exert their effects by cleaving a wide array of substrate proteins, thereby modulating their function. nih.gov This process is known as limited proteolysis. oup.com A comprehensive understanding of the full range of calpain substrates is essential for predicting the complete biological impact of calpain inhibition. Identifying these substrates has been difficult due to the lack of a clear cleavage consensus sequence. mdpi.com

Modern proteomics-based techniques are accelerating the discovery of new substrates. nih.gov Methods like two-dimensional gel electrophoresis-based proteomics and N-terminomics approaches (e.g., TAILS - Terminal Amine Isotopic Labeling of Substrates) allow for the unbiased, large-scale identification of proteins cleaved by specific calpains. mdpi.comnih.gov For example, using these techniques, researchers have identified novel calpain substrates involved in neurodegeneration, such as arsenical pump-driving ATPase and optineurin. nih.gov

Unraveling these complex networks will clarify the downstream consequences of calpain activation and inhibition, providing a more precise roadmap for therapeutic intervention and helping to identify new biomarkers for disease. nih.gov

Integration of ALLM Research with Systems Biology and Multi-Omics Approaches

To fully grasp the cellular impact of a broadly acting inhibitor like ALLM, a systems-level perspective is necessary. Systems biology integrates multiple layers of biological information to create a holistic understanding of cellular processes. thermofisher.com By combining various "omics" disciplines—such as proteomics (studying proteins), transcriptomics (RNA), and metabolomics (metabolites)—researchers can move beyond a one-target, one-effect model. nih.govomicstutorials.com

This integrated approach is particularly valuable for calpain research for several reasons:

Mapping Off-Target Effects: Multi-omics analysis can reveal the full spectrum of pathways affected by a non-selective inhibitor, providing a comprehensive safety and activity profile. elifesciences.org

Understanding Regulatory Networks: It can help elucidate the complex interplay between calpain activity and other cellular signaling and degradation pathways, like the ubiquitin-proteasome and autophagy-lysosome systems. researchgate.net

Biomarker Discovery: Analyzing the global changes in proteins, transcripts, and metabolites following calpain inhibition can lead to the discovery of novel biomarkers for tracking drug efficacy and disease progression. omicstutorials.com

Applying these powerful analytical tools will be crucial for interpreting the widespread effects of calpain inhibitors and for developing more targeted and effective therapeutic strategies. thermofisher.com

Translational Research and Clinical Trial Considerations for Calpain Inhibitors

Translating promising preclinical findings for calpain inhibitors into effective human therapies is a significant hurdle. iasp-pain.org While inhibitors have shown neuroprotective effects in animal models of conditions like traumatic brain injury and Alzheimer's disease, the transition to clinical trials requires careful consideration of several factors. mdpi.com

Key challenges in the clinical development of calpain inhibitors include:

Predictive Animal Models: Ensuring that the animal models used in preclinical studies accurately reflect the human disease state is a common challenge in translational research. iasp-pain.org

Safety and Toxicity: The off-target effects of non-selective inhibitors like ALLM pose a risk of adverse events, which must be carefully monitored in early-phase clinical trials. nih.govjwatch.org

Dose Optimization: Determining the optimal therapeutic dose that maximizes efficacy while minimizing toxicity is critical. This involves extensive pharmacokinetic and pharmacodynamic studies. nih.gov

Trial Design: For diseases with high success rates in standard-of-care treatments, designing trials for new agents can be complex. Innovative trial designs may be needed to demonstrate safety and efficacy efficiently. nih.gov

The development of HIV protease inhibitors, another class of drugs targeting proteases, has provided valuable lessons on navigating clinical trials, managing side effects, and understanding resistance, which can inform the clinical path for calpain inhibitors. jwatch.orgresearchgate.netguidelines.org.au

Q & A

Q. What experimental methods are used to determine the inhibitory potency of ALLM against calpain isoforms?

ALLM’s inhibitory potency is quantified using kinetic assays and fluorometric substrates. Competitive inhibition mechanisms are validated via Ki (inhibition constant) measurements, with reported values of 120 nM (calpain 1) and 230 nM (calpain 2) . Fluorometric assays, such as BOC-LM-CMAC cleavage, measure calpain activity in cells, where ALLM (24 h treatment at 50–100 µM) reduces fluorescence intensity in a dose-dependent manner . For in vitro studies, recombinant calpain isoforms are incubated with ALLM and fluorogenic substrates (e.g., Suc-LLVY-AMC), and activity is monitored using microplate readers .

Q. How does ALLM’s specificity for calpain compare to other cysteine proteases?

ALLM exhibits cross-reactivity with cathepsins B (Ki = 100 nM) and L (Ki = 0.6 nM) due to structural similarities in their active sites . To confirm calpain-specific effects, researchers should include control inhibitors (e.g., E-64-d for cathepsin B) and validate results using calpain-specific siRNA or knockout models . Competitive binding assays with purified enzymes and molecular docking simulations (e.g., AutoDock Vina) can further differentiate binding affinities .

Q. What protocols are recommended for in vitro application of ALLM in neuronal studies?

For primary neurons, ALLM is typically used at 10–50 µM in culture medium (dissolved in DMSO or ethanol) to inhibit calpain-mediated truncation of proteins like CaNA. Pre-treatment (30–60 min) before stimuli (e.g., NMDA) ensures effective inhibition, as shown by reduced Western blot signals for truncated products . Include vehicle controls (e.g., 0.1% DMSO) and verify cell permeability via intracellular calpain activity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between calpain activity assays and functional phenotypes in migration studies?

In IEC-6 cells, ALLM (100 µM, 24 h) inhibits migration by >50% despite minimal changes in BOC-LM-CMAC fluorescence . This discrepancy arises because fluorometric substrates may lack sensitivity to localized calpain activity in subcellular compartments. Complementary methods include:

Q. What mechanisms underlie ALLM-induced apoptosis in leukemia cells, and how can caspase dependency be validated?

ALLM (50–100 µM) induces caspase-dependent apoptosis in ALL and NHL cells by promoting mitochondrial cytochrome c release and caspase-3 activation . To confirm caspase dependency:

Q. Why do calpain inhibitors like ALLM show efficacy in preclinical models but fail in clinical trials for neurodegenerative diseases?

While ALLM reduces tau hyperphosphorylation and Aβ toxicity in AD models, poor blood-brain barrier (BBB) penetration and off-target effects (e.g., cathepsin inhibition) limit clinical translation . Phase I trials with analogs (e.g., ABT-957) failed due to insufficient brain bioavailability . Strategies to improve BBB delivery include:

- Prodrug modifications (e.g., esterification for increased lipophilicity).

- Nanoparticle encapsulation for sustained release .

Q. How can molecular dynamics (MD) simulations optimize ALLM’s interaction with calpain isoforms?

MD simulations (e.g., GROMACS) reveal that ALLM’s methional group forms stable hydrogen bonds with calpain’s catalytic Cys115 residue, while its acetyl-leu-leu motif enhances hydrophobic interactions . Electrostatic potential mapping shows ALLM’s preferential binding to calpain 2 over calpain 1 due to differences in active-site charge distribution . These insights guide structure-activity relationship (SAR) studies for isoform-selective inhibitor design.

Methodological Best Practices

- In vivo dosing : For spinal cord injury models, intraperitoneal ALLM (0.5 mg/kg daily for 5 days) effectively inhibits calpain without affecting caspase-3 .

- Controls : Include ALLM analogs (e.g., ALLN) to compare isoform selectivity and activity rescue experiments (e.g., calpain overexpression) .

- Data validation : Combine activity assays (fluorometric), protein cleavage analysis (Western blot), and phenotypic readouts (migration/apoptosis) to ensure robust conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.